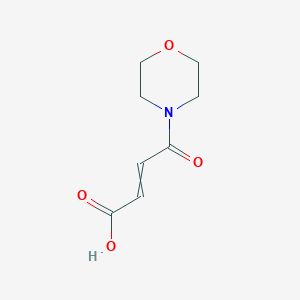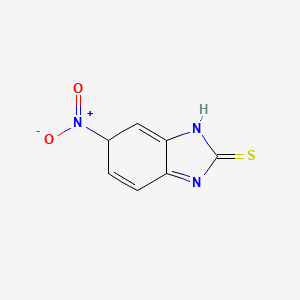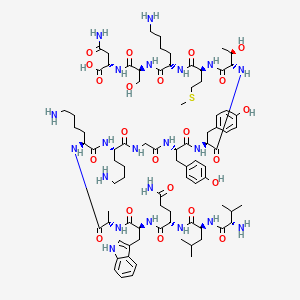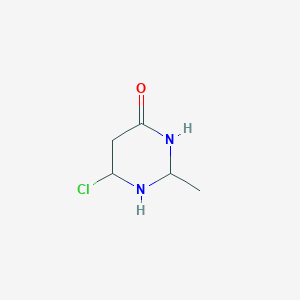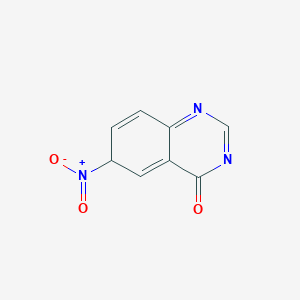
1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic compound used primarily in the field of organic chemistry. It is known for its unique structure, which includes a phenyl group attached to an azetidine ring, and is often utilized in peptide synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under controlled conditions.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid are typically scaled-up versions of the laboratory synthesis. These methods often involve:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and controlled synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid involves its interaction with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the azetidine ring and phenyl group contribute to its reactivity and specificity. The compound can participate in various pathways, including nucleophilic substitution and electrophilic addition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Trans-3-Azetidine-2-Carboxylic Acid: Lacks the phenyl group, resulting in different reactivity.
Fmoc-Trans-4-Phenylazetidine-2-Carboxylic Acid: Has the phenyl group in a different position, affecting its chemical properties.
Fmoc-Trans-3-Phenylpyrrolidine-2-Carboxylic Acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine ring and phenyl group. This combination makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial.
Eigenschaften
Molekularformel |
C25H20NO4- |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/p-1/t21-,23+/m0/s1 |
InChI-Schlüssel |
SQMOPSBYDIMJRP-JTHBVZDNSA-M |
Isomerische SMILES |
C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
Kanonische SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



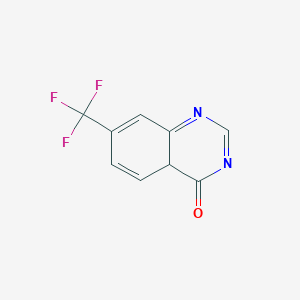
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)

![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
